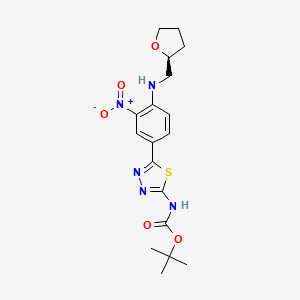

(S)-Tert-butyl (5-(3-nitro-4-(((tetrahydrofuran-2-YL)methyl)amino)phenyl)-1,3,4-thiadiazol-2-YL)carbamate

CAS No.:

Cat. No.: VC15814773

Molecular Formula: C18H23N5O5S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N5O5S |

|---|---|

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | tert-butyl N-[5-[3-nitro-4-[[(2S)-oxolan-2-yl]methylamino]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C18H23N5O5S/c1-18(2,3)28-17(24)20-16-22-21-15(29-16)11-6-7-13(14(9-11)23(25)26)19-10-12-5-4-8-27-12/h6-7,9,12,19H,4-5,8,10H2,1-3H3,(H,20,22,24)/t12-/m0/s1 |

| Standard InChI Key | PIDBZMPNJYADKH-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NC[C@@H]3CCCO3)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₈H₂₃N₅O₅S, corresponds to a molecular weight of 421.5 g/mol. Its IUPAC name, tert-butyl N-[5-[3-nitro-4-[[(2S)-oxolan-2-yl]methylamino]phenyl]-1,3,4-thiadiazol-2-yl]carbamate, reflects a stereospecific configuration at the tetrahydrofuran moiety and a nitro-substituted aromatic system conjugated to the thiadiazole ring.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₅S |

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | tert-butyl N-[5-[3-nitro-4-[[(2S)-oxolan-2-yl]methylamino]phenyl]-1,3,4-thiadiazol-2-yl]carbamate |

| CAS Number | Not publicly disclosed |

The thiadiazole ring, a five-membered heterocycle containing two nitrogen and one sulfur atom, is central to the molecule’s potential bioactivity. This moiety is flanked by a tert-butyl carbamate group and a nitro-functionalized phenyl ring, further modified by a tetrahydrofuran-derived amine substituent.

Stereochemical Considerations

The (S)-configuration at the tetrahydrofuran-methylamino branch introduces chirality, which may influence receptor binding or metabolic stability. Enantiopure synthesis is critical, as stereoisomerism often dictates pharmacological efficacy and toxicity profiles in drug candidates.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The preparation of this compound involves sequential reactions to assemble the thiadiazole core, nitroaromatic system, and chiral side chain. While detailed protocols remain proprietary, general steps likely include:

-

Formation of the Thiadiazole Ring: Cyclization of thiosemicarbazides or oxidative dimerization of thioamides, common methods for 1,3,4-thiadiazole synthesis.

-

Nitroaromatic Functionalization: Nitration of a precursor phenyl ring under controlled conditions to avoid over-nitration.

-

Amine Coupling: Introduction of the tetrahydrofuran-methylamino group via nucleophilic substitution or reductive amination.

-

Carbamate Protection: Reaction with tert-butyl chloroformate to install the carbamate protecting group.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Thiadiazole formation | Phosphorus oxychloride, reflux |

| 2 | Nitro group introduction | Nitrating mixture (HNO₃/H₂SO₄) |

| 3 | Amine coupling | Tetrahydrofuran-methylamine, Pd catalysis |

| 4 | Carbamate protection | tert-Butyl chloroformate, base |

Challenges in Process Optimization

Yield optimization necessitates precise control over temperature, solvent polarity, and stoichiometry. For instance, nitration reactions require sub-zero temperatures to prevent polynitration, while carbamate formation demands anhydrous conditions to avoid hydrolysis. Byproduct formation, particularly from incomplete coupling or protection steps, complicates purification. Chromatographic techniques or recrystallization are likely employed, though specifics remain undisclosed.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

-

Antimicrobial Activity: Thiadiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins or nucleic acid replication via topoisomerase interference.

-

Anticancer Potential: Nitro groups may act as radiosensitizers, generating reactive oxygen species under hypoxic tumor conditions. The tetrahydrofuran moiety could modulate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume